N-[(2R,3R,4R)-3,6-Dihydroxy-2-methyloxan-4-yl]benzamide N-[(2R,3R,4R)-3,6-Dihydroxy-2-methyloxan-4-yl]benzamide
Brand Name: Vulcanchem
CAS No.: 17016-65-8
VCID: VC21056282
InChI: InChI=1S/C13H17NO4/c1-8-12(16)10(7-11(15)18-8)14-13(17)9-5-3-2-4-6-9/h2-6,8,10-12,15-16H,7H2,1H3,(H,14,17)/t8-,10-,11?,12+/m1/s1
SMILES: CC1C(C(CC(O1)O)NC(=O)C2=CC=CC=C2)O
Molecular Formula: C13H17NO4
Molecular Weight: 251.28 g/mol

N-[(2R,3R,4R)-3,6-Dihydroxy-2-methyloxan-4-yl]benzamide

CAS No.: 17016-65-8

Cat. No.: VC21056282

Molecular Formula: C13H17NO4

Molecular Weight: 251.28 g/mol

* For research use only. Not for human or veterinary use.

N-[(2R,3R,4R)-3,6-Dihydroxy-2-methyloxan-4-yl]benzamide - 17016-65-8

Specification

CAS No. 17016-65-8
Molecular Formula C13H17NO4
Molecular Weight 251.28 g/mol
IUPAC Name N-[(2R,3R,4R)-3,6-dihydroxy-2-methyloxan-4-yl]benzamide
Standard InChI InChI=1S/C13H17NO4/c1-8-12(16)10(7-11(15)18-8)14-13(17)9-5-3-2-4-6-9/h2-6,8,10-12,15-16H,7H2,1H3,(H,14,17)/t8-,10-,11?,12+/m1/s1
Standard InChI Key AUQYLAKMWJNZTO-VJPOPMDVSA-N
Isomeric SMILES C[C@@H]1[C@@H]([C@@H](CC(O1)O)NC(=O)C2=CC=CC=C2)O
SMILES CC1C(C(CC(O1)O)NC(=O)C2=CC=CC=C2)O
Canonical SMILES CC1C(C(CC(O1)O)NC(=O)C2=CC=CC=C2)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator